![molecular formula C7H10Cl2N4 B2764379 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride CAS No. 2416237-42-6](/img/structure/B2764379.png)
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C7H8N4.2ClH. It is a derivative of triazolopyridine, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Anticancer Activity
Research has highlighted the potential of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; dihydrochloride as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
In vitro studies indicate that the compound inhibits tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival . For instance, a derivative demonstrated excellent antiproliferative activity against A549 and MCF-7 cell lines with IC50 values significantly lower than those of established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, potentially inhibiting bacterial growth through mechanisms involving disruption of cellular functions . The structure suggests possible anti-inflammatory effects as well, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antiproliferative Effects
A study conducted on the effects of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine on A549 lung cancer cells demonstrated that treatment led to a significant decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates and found that the compound effectively induced late apoptosis in a dose-dependent manner .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly compared to standard antibiotics .
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Known for their dual inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cancer cell lines.
[1,2,4]Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity.
Activité Biologique
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₇H₈Cl₂N₄
- Molecular Weight : 243.13 g/mol
- CAS Number : 1598386-14-1
The compound features a triazole ring fused with a pyridine structure, which is crucial for its biological activity. The presence of the methanamine group enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that [1,2,4]triazolo[4,3-a]pyridin derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, derivatives showed IC₅₀ values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Inhibition of PD-1/PD-L1 Interaction : A notable compound from this series was found to inhibit the PD-1/PD-L1 interaction with an IC₅₀ of 92.3 nM, indicating potential as an immunotherapeutic agent against cancer .
- c-Met Kinase Inhibition : Some derivatives have shown promising results as c-Met kinase inhibitors, which are important in cancer metastasis and progression. One compound exhibited an IC₅₀ of 48 nM against c-Met kinase .
The biological activity of [1,2,4]triazolo[4,3-a]pyridin derivatives can be attributed to their ability to interact with various molecular targets:
- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : Compounds have been identified that inhibit IDO1, an enzyme involved in immune regulation and tumor immune evasion. This inhibition can enhance T-cell responses against tumors .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .
Structure-Activity Relationship (SAR)
The effectiveness of [1,2,4]triazolo[4,3-a]pyridin derivatives is heavily influenced by their structural modifications:
Compound | Modification | Biological Activity | IC₅₀ Value |
---|---|---|---|
A22 | None | PD-1/PD-L1 Inhibition | 92.3 nM |
22i | 4-Oxo-Pyridazinone moiety | c-Met Inhibition | 48 nM |
VS9 | Triazole ring with indazole group | IDO1 Inhibition | Sub-micromolar |
These modifications enhance binding affinity to target proteins and improve pharmacological profiles.
Case Study 1: Antitumor Activity
A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were evaluated for their anti-cancer properties. Compound 22i showed potent anti-tumor activity across multiple cell lines with IC₅₀ values indicating significant efficacy compared to standard chemotherapeutics .
Case Study 2: Immunotherapy Potential
In a co-culture model involving Hep3B cells and CD3 T cells, the compound A22 significantly increased interferon-gamma production upon PD-L1 blockade. This suggests its potential role in enhancing immune responses in cancer therapy .
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;;/h1-3,5H,4,8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQHIQRVIVLMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416237-42-6 | |
Record name | 1-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.